![molecular formula C22H22N4O3 B2484649 1-benzyl-N-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide CAS No. 896829-54-2](/img/structure/B2484649.png)

1-benzyl-N-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

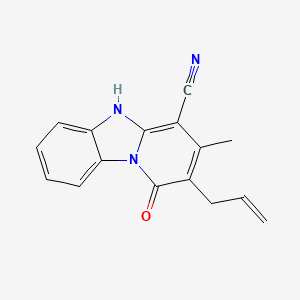

“1-benzyl-N-(3-methoxypropyl)-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide” is a chemical compound with the linear formula C24H25N5O3 . It belongs to the class of pyrimidines, which are aromatic heterocyclic compounds known for their wide range of pharmacological effects .

Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolo[2,3-d]pyrimidine core, which is a nitrogen-containing heterocyclic compound that includes a pyrrole ring and a pyrazine ring . The exact structural analysis would require more specific resources such as crystallographic data or spectroscopic analysis, which are not available in the current resources.Chemical Reactions Analysis

The chemical reactions involving this compound are not explicitly mentioned in the available resources. Pyrimidines, in general, are known to participate in a variety of chemical reactions, but the specifics would depend on the exact conditions and reactants .科学的研究の応用

Cancer Treatment

This compound has shown potential as a cyclin-dependent kinase (CDK) inhibitor , which is crucial in regulating the cell cycle. CDK inhibitors are being explored for their ability to halt the proliferation of cancer cells, making them promising candidates for cancer therapy .

Neuroprotective Agents

Research indicates that derivatives of pyrrolo[2,3-d]pyrimidine can act as neuroprotective agents. These compounds may help in protecting neurons from damage, which is beneficial in treating neurodegenerative diseases such as Alzheimer’s and Parkinson’s .

Antiviral Agents

The structural framework of this compound suggests potential antiviral properties. Pyrrolo[2,3-d]pyrimidine derivatives have been studied for their ability to inhibit viral replication, making them candidates for developing new antiviral drugs .

Anti-inflammatory Agents

This compound may also serve as an anti-inflammatory agent. Inflammation is a common pathway in many diseases, and compounds that can modulate inflammatory responses are valuable in treating conditions like arthritis and other inflammatory disorders .

Kinase Inhibitors

Beyond CDK inhibition, this compound can target other kinases involved in various signaling pathways. Kinase inhibitors are essential in treating diseases where these pathways are dysregulated, such as in certain cancers and chronic inflammatory diseases.

These applications highlight the versatility and potential of this compound in various fields of medical research. If you need more detailed information on any specific application, feel free to ask!

RSC Advances MDPI Pharmaceuticals Springer Link RSC Advances : MDPI Pharmaceuticals : Springer Link

作用機序

Target of Action

It is known that similar pyrrolo[2,3-d]pyrimidine derivatives have been designed and synthesized as novel cdk2 targeting compounds . CDK2 (Cyclin-Dependent Kinase 2) is a protein kinase that plays a crucial role in the regulation of the cell cycle and is an appealing target for cancer treatment .

Mode of Action

It can be inferred from related compounds that it may function by inhibiting the activity of its target, cdk2 . This inhibition could potentially disrupt the normal progression of the cell cycle, leading to the cessation of cell proliferation .

Biochemical Pathways

The biochemical pathways affected by this compound are likely related to cell cycle regulation, given its potential interaction with CDK2 . By inhibiting CDK2, the compound could disrupt the transition from the G1 phase to the S phase of the cell cycle, thereby halting cell division .

Result of Action

The molecular and cellular effects of this compound’s action would likely involve the disruption of normal cell cycle progression, given its potential inhibition of CDK2 . This could result in the cessation of cell proliferation, which could be particularly beneficial in the context of cancer treatment .

Safety and Hazards

特性

IUPAC Name |

6-benzyl-N-(3-methoxypropyl)-2-oxo-1,6,8-triazatricyclo[7.4.0.03,7]trideca-3(7),4,8,10,12-pentaene-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N4O3/c1-29-13-7-11-23-21(27)18-14-17-20(26(18)15-16-8-3-2-4-9-16)24-19-10-5-6-12-25(19)22(17)28/h2-6,8-10,12,14H,7,11,13,15H2,1H3,(H,23,27) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWKQEIYMOZSGOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCCNC(=O)C1=CC2=C(N1CC3=CC=CC=C3)N=C4C=CC=CN4C2=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-3-[(2-ethylphenyl)amino]-2-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2484567.png)

![1-({[5-(3-Chlorophenyl)-1,3,4-oxadiazol-2-yl]thio}acetyl)-2-methylpiperidine](/img/structure/B2484569.png)

![2-(sec-butylthio)-3-(3,4-dimethoxyphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2484572.png)

![Methyl 5-oxa-2,6-diazaspiro[3.4]oct-6-ene-7-carboxylate;hydrochloride](/img/structure/B2484576.png)

![Ethyl 2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)propanoate](/img/structure/B2484579.png)

![2-methyl-3-nitro-N-[3-(2-oxopyrrolidin-1-yl)phenyl]benzamide](/img/structure/B2484580.png)

![2,4-dimethyl-N-(4-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2484582.png)

![N-(4-ethoxyphenyl)-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2484583.png)

![4-{1-[2-(4-Chloro-3-methylphenoxy)ethyl]benzimidazol-2-yl}-1-(2-methoxyphenyl) pyrrolidin-2-one](/img/structure/B2484584.png)

![1-(4-([1,2,4]Triazolo[4,3-b]pyridazin-6-yl)piperazin-1-yl)-2-(2-chlorophenyl)ethanone](/img/structure/B2484587.png)